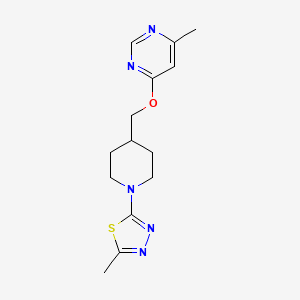
2-Methyl-5-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,3,4-thiadiazole is a complex organic compound with potential applications in various scientific fields. The structure of this compound features a thiadiazole ring, a piperidinyl moiety, and a pyrimidinyl substituent, suggesting unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,3,4-thiadiazole typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring.
Introduction of the methyl group at the second position.
Coupling of the piperidinyl and pyrimidinyl substituents.
Specific reaction conditions include:
Step 1: Cyclization reaction under acidic or basic conditions to form the 1,3,4-thiadiazole ring.
Step 2: Methylation using agents such as methyl iodide or dimethyl sulfate.
Step 3: Coupling reactions, possibly using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods: Scaling up this synthesis for industrial production requires optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as flow chemistry and process optimization may be employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxide derivatives.
Reduction: Reduction can occur at the pyrimidinyl or thiadiazole rings.
Substitution: The piperidinyl moiety may undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products:
Oxidation products such as N-oxides.
Reduction products including reduced pyrimidinyl and thiadiazole derivatives.
Substitution products where piperidinyl hydrogen atoms are replaced by other groups.
Scientific Research Applications
2-Methyl-5-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,3,4-thiadiazole has a variety of applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Potentially acts as a bioactive molecule, interacting with enzymes or receptors.
Medicine: Investigated for therapeutic properties, possibly as an antiviral, antibacterial, or anticancer agent.
Industry: Employed in the development of new materials or as a chemical intermediate in manufacturing processes.
Mechanism of Action
The exact mechanism of action depends on the specific application, but general pathways might involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating biochemical pathways such as signal transduction or metabolic routes.
Comparison with Similar Compounds
2-Methyl-1,3,4-thiadiazole: Lacks the piperidinyl and pyrimidinyl substituents.
5-(4-(Methoxymethyl)piperidin-1-yl)-1,3,4-thiadiazole: Has a different substituent on the pyrimidinyl ring.
Uniqueness:
Unique combination of thiadiazole, piperidinyl, and pyrimidinyl groups.
Distinct reactivity patterns and potential biological activities.
The unique structural features of 2-Methyl-5-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,3,4-thiadiazole make it a fascinating compound for continued research and development across multiple disciplines.
Properties
IUPAC Name |
2-methyl-5-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS/c1-10-7-13(16-9-15-10)20-8-12-3-5-19(6-4-12)14-18-17-11(2)21-14/h7,9,12H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISWXEKRKJSAJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NN=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

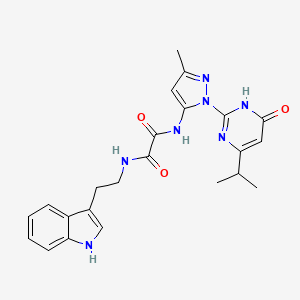
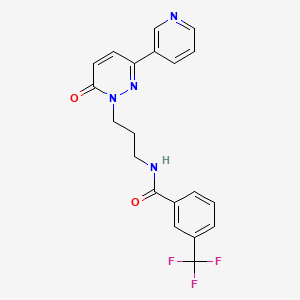
![N-(2-ethyl-6-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2808557.png)
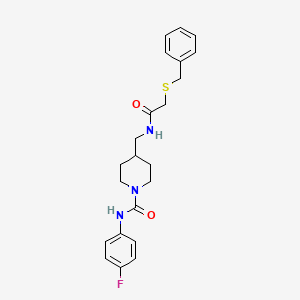
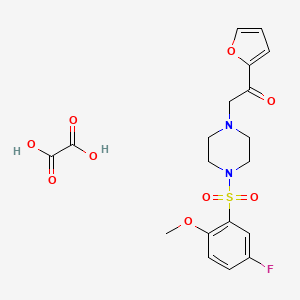
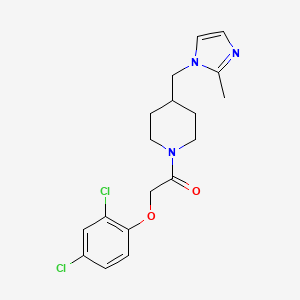
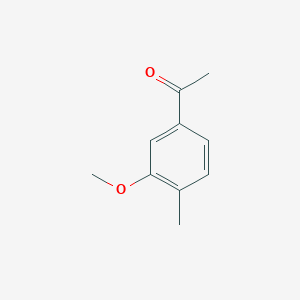
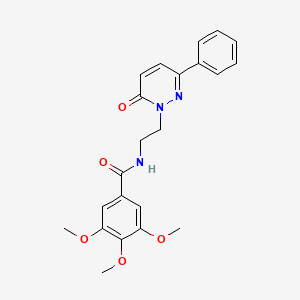
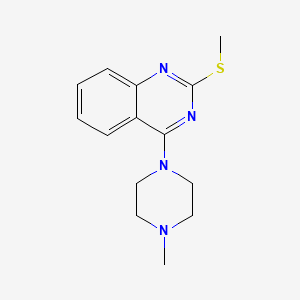
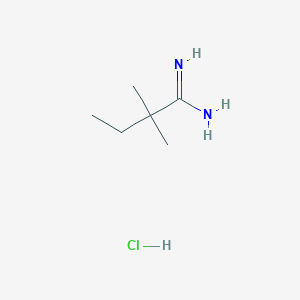
![6-[(1-acetylpiperidin-4-yl)amino]-N-[(2R)-2-hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]pyrimidine-4-carboxamide](/img/structure/B2808570.png)
![2-[5-amino-4-(benzenesulfonyl)-3-(ethylsulfanyl)-1H-pyrazol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide](/img/structure/B2808571.png)
